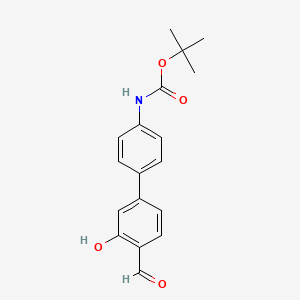
5-(4-BOC-Aminophenyl)-2-formylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-2-formylphenol is an organic compound that features a phenol group, a formyl group, and a tert-butoxycarbonyl (BOC) protected amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-formylphenol typically involves the protection of the amine group with a BOC group, followed by the introduction of the formyl group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate to form the BOC-protected intermediate. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
5-(4-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol is largely dependent on its functional groups:
Phenol Group: Can participate in hydrogen bonding and act as a nucleophile.
Formyl Group: Can undergo nucleophilic addition reactions.
BOC-Protected Amine: Provides steric protection and can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparación Con Compuestos Similares
4-BOC-Aminophenol: Lacks the formyl group, making it less versatile in certain synthetic applications.
2-Formylphenol: Lacks the BOC-protected amine, reducing its potential for further functionalization.
Uniqueness: 5-(4-BOC-Aminophenyl)-2-formylphenol is unique due to the presence of both a BOC-protected amine and a formyl group, allowing for a wide range of chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
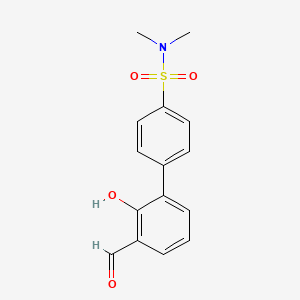
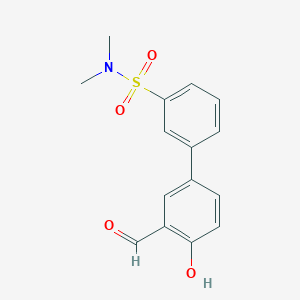
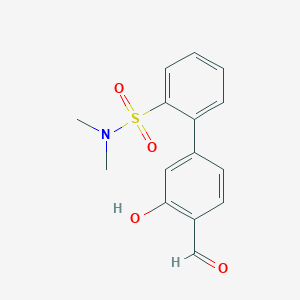
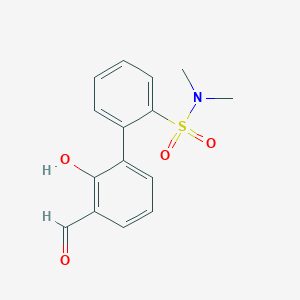
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379136.png)
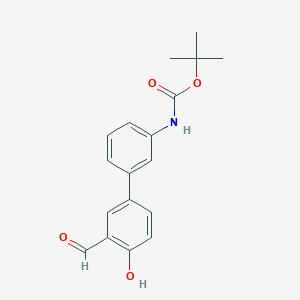
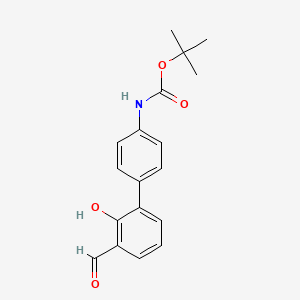
![4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379154.png)
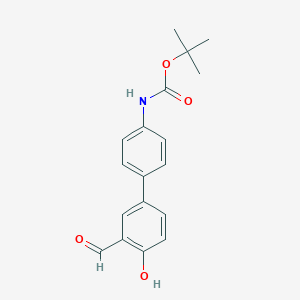
![3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379166.png)
![4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379168.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379179.png)
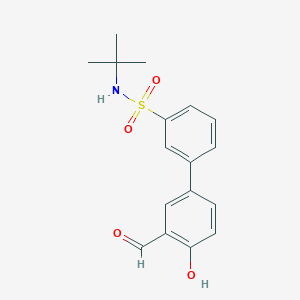
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6379211.png)
